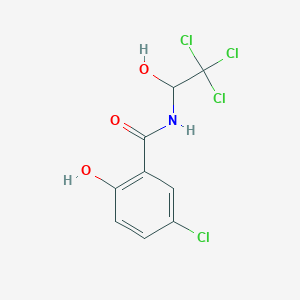
Netarsudil dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Netarsudil dihydrochloride is a medication primarily used for the treatment of glaucoma and ocular hypertension. It is a rho kinase inhibitor that helps reduce intraocular pressure by increasing the outflow of aqueous humor through the trabecular meshwork and decreasing episcleral venous pressure .
準備方法
The preparation of Netarsudil dihydrochloride involves several synthetic routes and reaction conditions. One of the methods includes the preparation of racemic Boc-protected Netarsudil, followed by the resolution of the racemic mixture to obtain the desired (S)-enantiomer. The process involves the use of novel intermediates and polymorphic forms of the (S)-Netarsudil salts . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Netarsudil dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Netarsudil dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of rho kinase inhibition on various chemical processes.
Biology: It is used to investigate the role of rho kinase in cellular processes such as cell migration, proliferation, and apoptosis.
Medicine: It is primarily used in the treatment of glaucoma and ocular hypertension. .
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用機序
The mechanism of action of Netarsudil dihydrochloride involves the inhibition of the enzyme rho kinase. This inhibition leads to an increase in the outflow of aqueous humor through the trabecular meshwork and a reduction in episcleral venous pressure. Additionally, this compound inhibits the norepinephrine transporter, further contributing to its ocular hypotensive effects .
類似化合物との比較
Netarsudil dihydrochloride is unique compared to other similar compounds due to its dual mechanism of action as a rho kinase inhibitor and norepinephrine transport inhibitor. Similar compounds include:
Latanoprostene bunod: A nitric oxide-donating prostaglandin F2α analogue that increases aqueous outflow through both trabecular and uveoscleral pathways.
Ripasudil: Another rho kinase inhibitor used for the treatment of glaucoma and ocular hypertension.
This compound stands out due to its specific targeting of the conventional trabecular pathway and its additional inhibition of the norepinephrine transporter, making it a first-in-class medication for glaucoma treatment .
特性
分子式 |
C28H29Cl2N3O3 |
|---|---|
分子量 |
526.4 g/mol |
IUPAC名 |
[4-[3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;dihydrochloride |
InChI |
InChI=1S/C28H27N3O3.2ClH/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;;/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H |
InChIキー |
LDKTYVXXYUJVJM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-[(Hydroxyamino)(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8631460.png)

